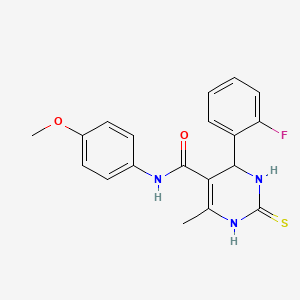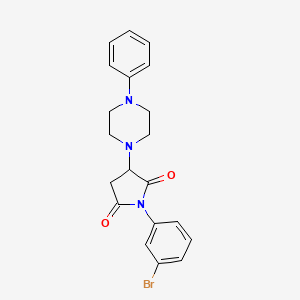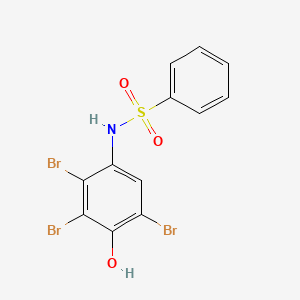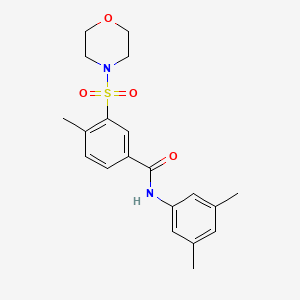![molecular formula C14H16ClN3O3 B5205500 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)
5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as CAY10566, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of MDMX, a protein that regulates the activity of another protein called p53. p53 is a tumor suppressor protein that plays a key role in preventing the formation and growth of cancer cells. By inhibiting MDMX, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide increases the activity of p53, leading to the inhibition of cancer cell growth. In neurodegenerative diseases, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from damage by reducing oxidative stress and inflammation. In metabolic disorders, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to improve insulin sensitivity by activating a protein called AMP-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide depend on the specific application and the cell or tissue type being studied. In cancer cells, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to reduce oxidative stress and inflammation, leading to the protection of neurons from damage. In adipose tissue and liver, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been shown to improve insulin sensitivity and reduce inflammation, leading to the improvement of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for MDMX, which allows for the selective inhibition of cancer cell growth without affecting normal cells. Another advantage is its potential for use in multiple applications, including cancer research, neurodegenerative diseases, and metabolic disorders. However, one limitation of using 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for different applications.
Orientations Futures
There are several potential future directions for the study of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide. One direction is the development of more potent and selective inhibitors of MDMX, which could lead to more effective cancer treatments. Another direction is the investigation of the potential use of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. In neurodegenerative diseases, future studies could focus on the optimization of dosing and administration of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide to maximize its neuroprotective effects. Finally, in metabolic disorders, future studies could explore the potential use of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide in combination with lifestyle interventions, such as diet and exercise, to improve glucose and lipid metabolism.
Méthodes De Synthèse
The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 2-chloro-4-methoxyphenol with 2-(dimethylamino)ethylchloride followed by the reaction of the resulting intermediate with 3-(dimethylamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. The final product is obtained by reducing the nitro group with palladium on carbon in the presence of hydrogen.
Applications De Recherche Scientifique
5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called MDMX, which is overexpressed in many types of cancer. In neurodegenerative diseases, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In metabolic disorders, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-18(2)14(19)12-6-9(16-17-12)8-21-13-5-4-10(20-3)7-11(13)15/h4-7H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSGNSZKQAVXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)COC2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)


![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)

![2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5205498.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)